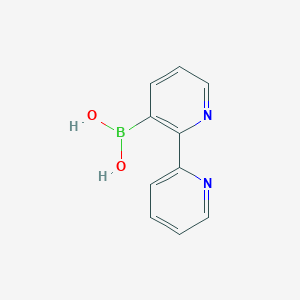
2,2'-Bipyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridin]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a bipyridine moiety. This compound is of significant interest in various fields of chemistry due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-ylboronic acid typically involves the coupling of a bipyridine derivative with a boronic acid precursor. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridin]-3-ylboronic acid may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridin]-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which [2,2’-Bipyridin]-3-ylboronic acid exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and sensing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to [2,2’-Bipyridin]-3-ylboronic acid but without the boronic acid group.
4,4’-Bipyridine: Another bipyridine derivative, differing in the position of the nitrogen atoms, which affects its coordination properties.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties due to the presence of an additional aromatic ring.
Uniqueness
The presence of the boronic acid group in [2,2’-Bipyridin]-3-ylboronic acid provides unique reactivity compared to other bipyridine derivatives. This functional group allows for additional chemical modifications and interactions, making it a versatile compound in both synthetic and applied chemistry .
Propriétés
Formule moléculaire |
C10H9BN2O2 |
|---|---|
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
(2-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7,14-15H |
Clé InChI |
ZNAYQUPZDRKNOZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)C2=CC=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


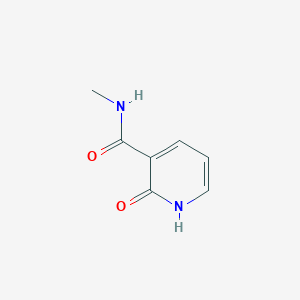

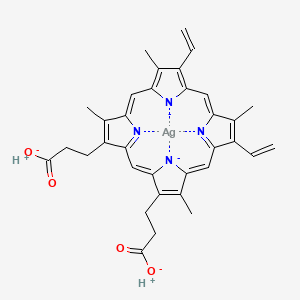
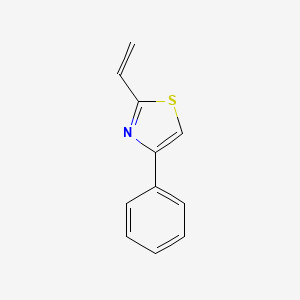

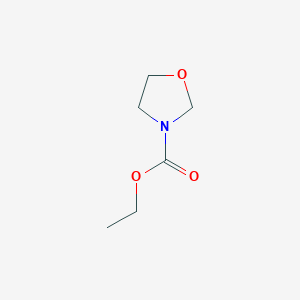
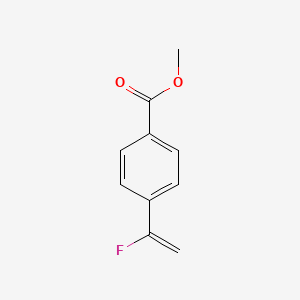



![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)



